N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide is an organic compound with the molecular formula C15H14ClNO3 It is characterized by the presence of a chloro and methoxy group on the phenyl ring, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide typically involves the reaction of 3-chloro-4-methoxyaniline with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxy-substituted benzamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxyphenyl-4-methoxybenzamide.
Reduction: Formation of 3-methoxyphenyl-4-methoxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
- 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- N-(3-chloro-4-methoxyphenyl)-3-methylbutanamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H14ClNO3 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-6-3-10(4-7-12)15(18)17-11-5-8-14(20-2)13(16)9-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
HIFHAZIXESJPBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
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